molecular formula C13H17ClN4O4 B2643583 4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate CAS No. 74017-68-8

4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate

Cat. No.: B2643583
CAS No.: 74017-68-8
M. Wt: 328.75
InChI Key: YMHIAOBBMTZKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate is a pyrimidinium-based ionic compound featuring a perchlorate (ClO₄⁻) counterion. The cationic core consists of a pyrimidine ring substituted with amino (-NH₂), dimethyl (-CH₃), and phenylaminomethyl (-C₆H₅NH-CH₂-) groups. Its molecular formula is C₁₃H₁₇N₅⁺·ClO₄⁻, with a molecular weight of approximately 342.7 g/mol. Structural characterization of such compounds often relies on X-ray crystallography, with refinement programs like SHELXL (part of the SHELX suite) being widely employed for small-molecule analysis . The perchlorate anion contributes to high solubility in polar solvents and may enhance oxidative or energetic properties, though this depends on the cation’s stability .

Properties

IUPAC Name

5-(anilinomethyl)-1,2-dimethylpyrimidin-1-ium-4-amine;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.ClHO4/c1-10-16-13(14)11(9-17(10)2)8-15-12-6-4-3-5-7-12;2-1(3,4)5/h3-7,9,14-15H,8H2,1-2H3;(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHIAOBBMTZKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C(=N1)N)CNC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield fully reduced pyrimidine derivatives.

Scientific Research Applications

4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions help in reducing inflammation and other related biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₃H₁₇N₅⁺·ClO₄⁻ 342.7 -NH₂, -CH₃, -C₆H₅NH-CH₂-
4-(4-Methoxyphenyl)pyrido-pyrimidinium C₁₅H₁₃N₂O⁺·ClO₄⁻ 336.7 4-OCH₃-C₆H₄, pyrido-fused ring

Energetic Perchlorate Complexes

Coordination complexes like Cu(C₂H₄N₄)(H₂O)₂₂ (from Cudziło et al. ) highlight the role of perchlorate in energetic materials. This copper(II) complex with 4-amino-1,2,4-triazole ligands exhibits detonation velocities >7,000 m/s and decomposition temperatures >200°C, attributed to synergistic metal-ligand stability and perchlorate’s oxidizing capacity. However, its phenylamino group may enable hydrogen bonding, enhancing crystal packing and mechanical stability .

Role of the Perchlorate Counterion

Perchlorate’s high solubility and low kinetic lability make it a preferred counterion for isolating cationic species. However, its strong oxidizing nature can destabilize organic cations, especially those with reducing groups (e.g., -NH₂). Comparative studies suggest that perchlorate salts of aromatic cations (e.g., pyrimidinium) are more stable than aliphatic analogs due to resonance stabilization .

Biological Activity

4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate (CAS: 74017-68-8) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structural features suggest it may have applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N4ClO4C_{12}H_{15}N_4ClO_4, with a molecular weight of approximately 298.73 g/mol. The compound features an amino group and a dimethyl group on the pyrimidine ring, which can influence its biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that pyrimidine derivatives often exhibit antimicrobial properties. A study exploring the synthesis of various pyrimidine compounds found that certain analogs inhibited the growth of pathogenic bacteria and fungi. Although specific data on the activity of this compound is limited, its structural similarity to other active compounds suggests potential antimicrobial efficacy .

2. Anticancer Potential
Pyrimidine-based compounds have been investigated for their anticancer properties. For instance, chloroethyl pyrimidine nucleosides were shown to significantly inhibit cell proliferation in cancer cell lines . Given the structural characteristics of this compound, it may also possess similar anticancer activity, warranting further investigation.

3. Enzyme Inhibition
The pyrimidine synthesis pathway is crucial for nucleotide biosynthesis and has been targeted for drug development against various diseases, including cancer and viral infections. Certain pyrimidines have been identified as inhibitors of enzymes involved in this pathway . The potential of this compound as an enzyme inhibitor remains to be elucidated through specific assays.

Case Studies

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery:

Case Study 1: Antihypertensive Agents
A series of pyrimidine analogs were synthesized and evaluated for their ability to inhibit Angiotensin Converting Enzyme (ACE). These compounds showed promising antihypertensive activity, suggesting that similar derivatives could be explored for cardiovascular therapies .

Case Study 2: Antimalarial Activity
Research on ferrocene-pyrimidine conjugates demonstrated significant antiplasmodial activity against Plasmodium falciparum. This study underscores the potential for hybrid compounds in developing new antimalarial drugs .

Research Findings

A summary of key findings related to the biological activity of pyrimidines is presented in the following table:

Activity Type Description Reference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInhibition of cell proliferation in cancer cell lines
Enzyme InhibitionPotential inhibition of nucleotide biosynthesis enzymes
AntihypertensiveACE inhibition leading to reduced blood pressure
AntimalarialSignificant activity against Plasmodium falciparum

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.